![molecular formula C18H19N3O5S B1142126 Cefprozil CAS No. 92676-86-3](/img/structure/B1142126.png)
Cefprozil
描述
作用机制
头孢普罗齐通过抑制细菌细胞壁合成发挥作用。 它与位于细菌细胞壁内的特定青霉素结合蛋白 (PBP) 结合,抑制细菌细胞壁合成的第三阶段也是最后阶段 . 这种抑制导致细菌细胞裂解和死亡,使头孢普罗齐成为对抗多种细菌的有效抗生素 .
生化分析
Biochemical Properties
Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death. This compound interacts with enzymes such as autolysins, which mediate cell lysis .
Cellular Effects
This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, ultimately leading to their death .
Molecular Mechanism
At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . The inhibition of cell wall synthesis leads to cell lysis, mediated by autolytic enzymes such as autolysins . This compound’s mechanism of action is similar to that of other beta-lactam antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time. Its stability allows for consistent inhibition of bacterial cell wall synthesis, leading to sustained antibacterial effects . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting bacterial growth and preventing infections .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits bacterial growth and prevents infections . At higher doses, this compound may cause adverse effects such as diarrhea and loss of appetite . It is important to determine the appropriate dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted in the urine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The metabolic pathways of this compound ensure its elimination from the body, preventing accumulation and potential toxicity .
Transport and Distribution
This compound is well-absorbed and distributed throughout the body . It is transported to various tissues and organs, where it exerts its antibacterial effects . This compound’s distribution is facilitated by its ability to bind to plasma proteins, allowing it to reach target sites of infection .
Subcellular Localization
This compound localizes to the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) and inhibits cell wall synthesis . This localization is crucial for its antibacterial activity, as it allows this compound to effectively disrupt bacterial cell wall formation . The subcellular localization of this compound ensures its targeted action against bacterial infections .
准备方法
合成路线和反应条件: 头孢普罗齐通过一系列化学反应合成。 一种常见的方法是用三苯基膦置换中间体化合物中的烯丙基氯,生成鏻盐 . 此过程涉及多个步骤,包括使用特定试剂和反应条件,以确保最终产品的纯度和功效。
工业生产方法: 头孢普罗齐的工业生产涉及通过一系列步骤制备悬浮液。 这些步骤包括预混合稀释剂和微晶纤维素,然后用共溶剂和润湿剂进行湿法制粒 . 然后将颗粒干燥,与头孢普罗齐和其他试剂混合,然后进行分装以获得最终的悬浮液产品 . 这种方法确保了低杂质含量、高溶解速率和良好的稳定性,使其适合大规模生产。
化学反应分析
反应类型: 头孢普罗齐会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于其合成和修饰以增强其抗菌性能至关重要。
常用试剂和条件: 头孢普罗齐反应中常用的试剂包括硫酸铈铵和三氯化铁作为氧化剂 . 这些试剂促进了特定产物的形成,这些产物有助于该化合物作为抗生素的有效性。
主要形成的产物: 头孢普罗齐反应形成的主要产物包括其顺式和反式异构体。 这些异构体表现出不同的抗菌活性水平,其中顺式头孢普罗齐对革兰氏阴性菌更有效 .
科学研究应用
Approved Medical Uses
Cefprozil is primarily indicated for the treatment of infections caused by susceptible bacteria. The following are key applications:
- Upper Respiratory Tract Infections : this compound is effective against pharyngitis and tonsillitis caused by Group A beta-hemolytic Streptococcus pyogenes. It has shown substantial efficacy in clinical trials, with good to excellent responses reported in pediatric patients .
- Otitis Media : The drug is commonly prescribed for acute otitis media caused by Streptococcus pneumoniae and Haemophilus influenzae. Studies indicate that this compound provides a favorable clinical outcome compared to other antibiotics like amoxicillin/clavulanate .
- Skin and Soft Tissue Infections : this compound is indicated for uncomplicated skin infections caused by Staphylococcus aureus and Streptococcus pyogenes, demonstrating effectiveness in eradicating these pathogens .
- Urinary Tract Infections : It is also used to treat uncomplicated urinary tract infections due to Escherichia coli and other susceptible strains, with clinical studies supporting its efficacy in this area .
Off-Label Uses
In addition to its approved indications, this compound has been utilized off-label for several conditions:
- Pneumonia : While not a primary indication, this compound has been prescribed for community-acquired pneumonia, particularly in cases where patients exhibit sensitivity to the drug's spectrum of activity .
- Secondary Raynaud’s Phenomenon : Some studies have explored the use of this compound in managing symptoms associated with Raynaud’s phenomenon, although this remains an off-label application .
Clinical Studies and Efficacy
Several clinical trials have assessed the safety and efficacy of this compound across various patient populations:
- Pediatric Studies : A study involving 21 children with acute bacterial infections reported good to excellent clinical responses in 19 patients. Bacterial eradication was achieved in all cases of identified pathogens .
- Comparative Efficacy Trials : A meta-analysis comparing this compound with amoxicillin/clavulanate found no significant difference in clinical outcomes; however, this compound was associated with a lower incidence of gastrointestinal side effects, making it a preferable option for some patients .
- Pharmacokinetic Studies : Research has demonstrated that this compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-administration. This rapid absorption contributes to its effectiveness against acute infections .
Safety Profile
This compound generally has a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are typically mild and self-limiting . Serious adverse effects are rare but can include severe allergic reactions or antibiotic-associated colitis.
相似化合物的比较
头孢普罗齐通常与其他头孢菌素类抗生素进行比较,例如头孢呋辛和头孢克洛。 虽然所有这些化合物都属于同一类抗生素,但头孢普罗齐在其广谱活性及其对革兰氏阳性菌和革兰氏阴性菌的有效性方面是独一无二的 . 其他类似化合物包括阿莫西林和阿莫西林-克拉维酸,它们也用于治疗细菌感染,但其化学结构和活性谱不同 .
结论
头孢普罗齐是一种有价值的第二代头孢菌素类抗生素,在医学和科学研究中具有广泛的应用。 其独特的特性,包括其广谱活性及其对抗耐药菌的有效性,使其成为对抗细菌感染的至关重要的工具。
生物活性
Cefprozil is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used to treat infections caused by susceptible bacteria, including respiratory tract infections, skin infections, and otitis media. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy against various pathogens, and safety profile based on diverse research findings.
This compound functions as a beta-lactam antibiotic by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers essential for bacterial integrity. This action leads to cell lysis and death in susceptible organisms .
Pharmacokinetics
- Absorption : this compound has an oral bioavailability of approximately 95%, allowing effective absorption when taken orally.
- Volume of Distribution : The volume of distribution is about 0.23 L/kg.
- Protein Binding : Approximately 36% of this compound binds to plasma proteins.
- Metabolism and Elimination : this compound is primarily eliminated by the kidneys, with a half-life ranging from 1.3 to 1.5 hours .
- Clearance : The renal clearance is approximately 3 mL/min/kg in fasting subjects .
Efficacy Against Pathogens
This compound demonstrates significant activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its in vitro activity against selected pathogens:
Pathogen | Susceptibility (µg/mL) |
---|---|
Streptococcus pneumoniae | Susceptible: ≤ 8 |
Methicillin-susceptible Staphylococcus aureus | Susceptible: ≤ 8 |
Haemophilus influenzae | Susceptible: ≤ 8 |
Moraxella catarrhalis | Susceptible: ≤ 8 |
Escherichia coli | Susceptible: ≤ 8 |
Listeria monocytogenes | Susceptible: ≤ 8 |
This compound shows moderate susceptibility against some enterococci and has activity against anaerobic bacteria such as Clostridium difficile .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound compared to other antibiotics:
- In a randomized study involving children with otitis media, this compound achieved clinical cure rates of approximately 84% to 85%, comparable to amoxicillin/clavulanate (78%) and cefaclor (89%) .
- A multicenter study comparing this compound with cefdinir for treating acute exacerbations of chronic bronchitis found microbiological eradication rates of 84% for this compound versus 81% for cefdinir, indicating similar effectiveness .
Case Studies
A systematic review analyzed multiple studies involving over 2304 participants treated with this compound and amoxicillin/clavulanate. The results indicated no significant difference in clinical response rates between the two antibiotics, but this compound was associated with a lower incidence of gastrointestinal adverse effects (6% vs. 17% for amoxicillin/clavulanate) .
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily related to the gastrointestinal system. Common side effects include:
- Diarrhea
- Nausea
- Rash
The incidence of adverse effects is lower compared to other antibiotics such as amoxicillin/clavulanate, making this compound a preferred choice in many cases .
属性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-ZAMMOSSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873545 | |
Record name | trans-Cefprozil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
92676-86-3, 92665-29-7 | |
Record name | trans-Cefprozil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefprozil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefprozil anhydrous, E-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-Cefprozil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFPROZIL ANHYDROUS, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218-225 °C | |
Record name | Cefprozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the mechanism of action of cefprozil?
A: this compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]
Q2: Which bacterial species is this compound effective against?
A2: this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:
- Gram-positive:
- Gram-negative:
Q3: Does this compound possess activity against anaerobic bacteria?
A: this compound demonstrates in vitro activity against certain anaerobic species, including: []
Q4: What is the bioavailability of this compound?
A: this compound exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []
Q5: How does food intake influence this compound absorption?
A: A study comparing the pharmacokinetics of this compound and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, this compound absorption remained largely unaffected. []
Q6: Does this compound penetrate well into tissues and fluids?
A: this compound demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.
Q7: How is this compound eliminated from the body?
A: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]
Q8: What are the mechanisms of resistance to this compound?
A: Resistance to this compound, like other beta-lactams, can arise from several mechanisms, including: []
Q9: Does cross-resistance exist between this compound and other antibiotics?
A: Cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []
Q10: Has this compound demonstrated clinical efficacy in treating infections?
A: this compound has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。